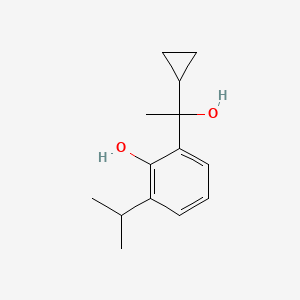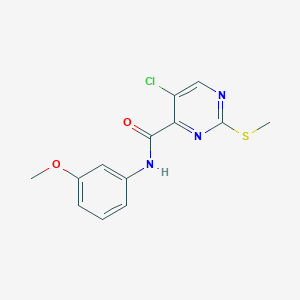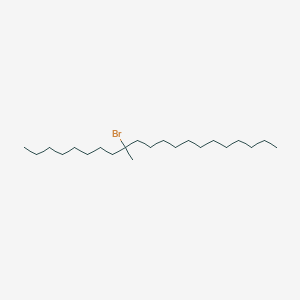
9-Bromo-9-methylhenicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-9-methylhenicosane is an organic compound with the molecular formula C22H45Br. It is a brominated alkane, where a bromine atom is attached to the 9th carbon of a 9-methylhenicosane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-methylhenicosane typically involves the bromination of 9-methylhenicosane. This can be achieved through a free radical halogenation reaction, where bromine (Br2) is used as the brominating agent. The reaction is initiated by heat or light, which generates bromine radicals that react with the 9-methylhenicosane to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-9-methylhenicosane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Hydroxylated or aminated derivatives.
Elimination Reactions: Alkenes.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids.
Reduction Reactions: Alkanes or alcohols.
Applications De Recherche Scientifique
9-Bromo-9-methylhenicosane has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving membrane interactions due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Bromo-9-methylhenicosane involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution or elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromocotarnine: Another brominated compound with different structural features and applications.
Bromomalonic Dialdehyde: A compound with similar bromine functionality but different reactivity and applications.
Uniqueness
9-Bromo-9-methylhenicosane is unique due to its long alkane chain and the specific position of the bromine atom. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H45Br |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
9-bromo-9-methylhenicosane |
InChI |
InChI=1S/C22H45Br/c1-4-6-8-10-12-13-14-15-17-19-21-22(3,23)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |
Clé InChI |
RWAJHAAFLYOGPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)(CCCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


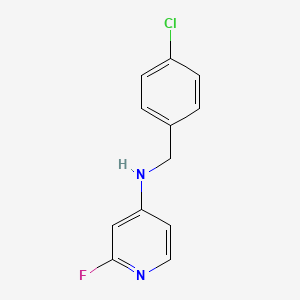
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
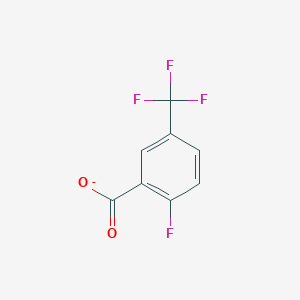
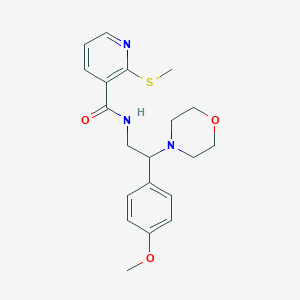
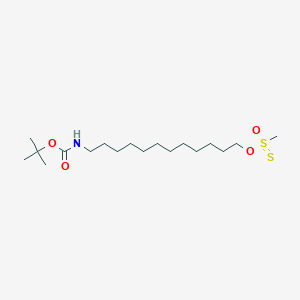
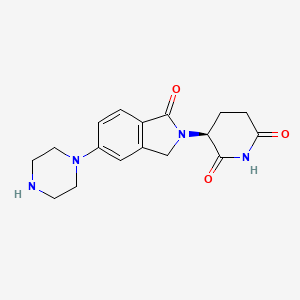
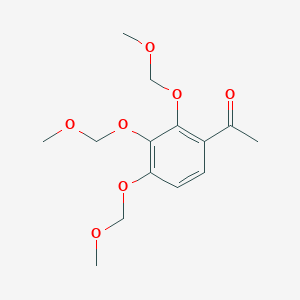
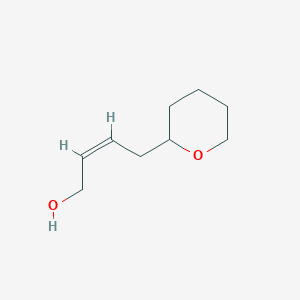


![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
